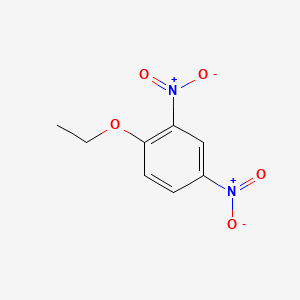

2,4-Dinitrophenetole

Overview

Description

2,4-Dinitrophenetole: is an aromatic ether comprised of phenetole substituted at the second and fourth positions by nitro groups. It has the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . This compound is known for its applications in various fields, including chemistry and industry.

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrophenetole is the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the biochemical processes of this bacterium.

Mode of Action

This compound is a toxic dye, chemically related to trinitrophenol (picric acid). It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . This uncoupling leads to a rapid loss of ATP as heat, which can result in uncontrolled hyperthermia .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, leading to its uncoupling . This results in the rapid loss of ATP as heat

Pharmacokinetics

It is known that the compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties can impact the bioavailability of the compound.

Result of Action

The primary molecular effect of this compound’s action is the uncoupling of oxidative phosphorylation, leading to a rapid loss of ATP as heat . This can have various cellular effects, including uncontrolled hyperthermia . In humans, this can lead to severe toxicities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound may explosively decompose when subjected to shock, friction, or concussion, and may explode upon heating . It also forms explosive salts with strong bases as well as ammonia, and emits toxic fumes of nitrogen dioxide when heated to decomposition .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenetole plays a significant role in biochemical reactions, particularly as an uncoupling agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with mitochondrial enzymes, where this compound acts as a protonophore, disrupting the proton gradient across the mitochondrial membrane. This disruption leads to the uncoupling of oxidative phosphorylation, which can significantly impact cellular energy production .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By uncoupling oxidative phosphorylation, this compound increases the metabolic rate and induces a state of hypermetabolism. This can lead to increased production of reactive oxygen species (ROS) and oxidative stress, which can affect cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and disrupting the function of mitochondrial enzymes involved in oxidative phosphorylation. This binding leads to the inhibition of ATP synthesis, causing cells to rely on alternative pathways for energy production. The increased metabolic rate and ROS production can also lead to changes in gene expression, further affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce prolonged oxidative stress and metabolic changes, which can persist even after the compound is no longer present . This highlights the importance of considering temporal effects when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes and oxidative stress. At higher doses, it can cause significant toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an uncoupling agent. It interacts with enzymes involved in oxidative phosphorylation, leading to increased metabolic flux and altered metabolite levels. The compound’s effects on metabolic pathways can have significant implications for cellular energy production and overall metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its uncoupling effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, allowing it to interact with mitochondrial enzymes and disrupt oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenetole can be synthesized through the nitration of phenetole. The process involves the following steps:

Nitration of Phenetole: Phenetole is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the second and fourth positions of the benzene ring.

Purification: The crude product is purified by recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Reaction Setup: A large-scale nitration reactor is used, and the reaction is carried out under controlled temperature and pressure conditions.

Purification: The product is purified using industrial-scale recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenetole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 2,4-Diaminophenetole.

Substitution: Various substituted phenetoles depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitrophenetole has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: It is used in biochemical studies to investigate the effects of nitro-substituted aromatic compounds on biological systems.

Medicine: It is studied for its potential pharmacological properties and as a model compound for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2,4-Dinitrophenol: An organic compound with similar nitro substitutions but lacks the ethoxy group.

2,4-Dinitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

2,4-Dinitrotoluene: Similar nitro substitutions but with a methyl group instead of an ethoxy group.

Uniqueness: 2,4-Dinitrophenetole is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. This makes it distinct from other nitro-substituted aromatic compounds and provides unique applications in various fields .

Biological Activity

2,4-Dinitrophenol (DNP) is a chemical compound that has garnered attention due to its significant biological activity, particularly in relation to its effects on cellular metabolism and its use as a weight loss agent. This article explores the biological activity of DNP, focusing on its mechanisms of action, toxicity, and potential therapeutic applications based on diverse research findings.

Uncoupling Oxidative Phosphorylation

DNP primarily acts as an uncoupler of oxidative phosphorylation in mitochondria. By disrupting the proton gradient across the mitochondrial membrane, DNP increases metabolic rate and energy expenditure. This uncoupling leads to increased heat production and rapid weight loss, which has made DNP popular in certain weight loss circles despite its associated risks .

Toxicity Profile

Adverse Effects

While DNP can induce weight loss, it is also linked to severe toxicity. The classic symptoms of DNP poisoning include hyperthermia, tachycardia, diaphoresis, and tachypnea. Fatalities have been reported due to overdose or chronic exposure . A review of the literature indicates that there have been at least 62 documented deaths attributed to DNP since the early 20th century .

Case Studies

- Acute Toxicity Case : A 27-year-old woman experienced multiorgan failure after ingesting a double dose of DNP for weight loss. She presented with symptoms including nausea and excessive sweating, ultimately leading to cardiac arrest .

- Chronic Intoxication Case : A case report highlighted a 21-year-old bodybuilder who suffered from chronic intoxication due to prolonged use of DNP as a fat burner. Symptoms included confusion and severe metabolic disturbances .

Metabolism

Metabolic Pathways

Research indicates that DNP is metabolized primarily in the liver, where it undergoes reduction to form various aminonitrophenols. In vitro studies have shown that up to 81% of DNP can be metabolized under optimal conditions, with 2-amino-4-nitrophenol being the predominant metabolite . The metabolic rates vary significantly between species, suggesting different susceptibilities to DNP's effects among humans and animals .

Therapeutic Potential

Cytotoxic Effects in Cancer Treatment

Recent studies have explored the potential of DNP in enhancing the cytotoxic effects of chemotherapeutic agents such as cisplatin and etoposide in prostate cancer cells. The combination treatment showed increased efficacy compared to chemotherapy alone, suggesting a potential role for DNP in cancer therapy .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism | Uncouples oxidative phosphorylation leading to increased energy expenditure |

| Toxicity Symptoms | Hyperthermia, tachycardia, diaphoresis, tachypnea |

| Fatalities Reported | At least 62 deaths linked to DNP exposure |

| Metabolites Identified | 2-amino-4-nitrophenol (75%), 4-amino-2-nitrophenol (23%) |

| Potential Therapeutic Use | Enhances efficacy of chemotherapeutics in cancer treatment |

Properties

IUPAC Name |

1-ethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOKMOXAGMIZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060588 | |

| Record name | 2,4-Dinitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-54-8 | |

| Record name | 1-Ethoxy-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROPHENETOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 2,4-dinitrophenetole and how does it compare to similar compounds like 2,4-dinitrophenol?

A: While 2,4-dinitrophenol is a well-known uncoupler of oxidative phosphorylation, hindering proton translocation across the mitochondrial membrane [], the mechanism for this compound and other dinitrophenyl ethers is less clear. Research suggests that these ethers retain uncoupling behavior but their toxicity may not be solely related to hydrolysis into the corresponding dinitrophenols []. Intriguingly, both dinitrophenyl ethers and other uncoupling agents exhibit significant absorbance in the infrared spectrum around 6000 cm-1, corresponding to an energy quantum similar to that of ATP, suggesting a potential alternative toxicity mechanism [].

Q2: How does the structure of this compound influence its reactivity in strongly basic conditions?

A: Studies on the reaction of this compound with aqueous sodium hydroxide revealed insights into its reactivity via an aromatic nucleophilic substitution (SN2) mechanism []. The reaction rate data, along with data from similar reactions with 1-chloro-2,4-dinitrobenzene and 2,4-dinitroanisole, were used to define a unique J_ acidity function. This function helps to quantify the basicity of concentrated sodium hydroxide solutions, providing a framework for understanding how the leaving group (ethoxy in the case of this compound) influences the reaction rate in these specific conditions.

Q3: Can you elaborate on the formation of Meisenheimer adducts with this compound and its implications?

A: this compound forms Meisenheimer adducts in ethanolic solutions of sodium or potassium ethoxide []. These adducts, characterized by the addition of an alkoxide ion to the aromatic ring, provide valuable insights into the acidity of these solutions. Spectrophotometric measurements of the equilibrium constant (Kapp) for adduct formation were used to define an acidity function (JE), analogous to the JM function for methanol. Notably, the formation of a 1:2 adduct at high base concentrations highlights the role of cation-specific ion-pairing effects in these reactions. Furthermore, studying this reaction in deuterated ethanol (EtOD) revealed a significant solvent isotope effect, suggesting that the ethoxide ion likely exists with three hydrogen-bonded solvent molecules.

Q4: What are the implications of using this compound and similar compounds in biological models, particularly regarding bile secretion?

A: Research indicates that this compound, alongside compounds like 2,4-dinitrophenol and 2,4-dinitronaphthol, can induce an increase in bile flow and elevate body temperature in anesthetized dogs []. Interestingly, while these compounds affect bile flow, their influence on the overall excretion of substances like bromsulphalein (BSP) is less predictable, with studies showing potential for slight reduction, increase, or no significant change. This underscores the complex interplay between these compounds and physiological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.